2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

Catalog No.
S3281003
CAS No.
1249826-70-7
M.F
C7H18N2O2
M. Wt
162.233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

CAS Number

1249826-70-7

Product Name

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol

IUPAC Name

2-[2-[2-aminoethyl(methyl)amino]ethoxy]ethanol

Molecular Formula

C7H18N2O2

Molecular Weight

162.233

InChI

InChI=1S/C7H18N2O2/c1-9(3-2-8)4-6-11-7-5-10/h10H,2-8H2,1H3

InChI Key

BTCKKHFSYWVSHA-UHFFFAOYSA-N

SMILES

CN(CCN)CCOCCO

Solubility

not available

2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol is characterized by its molecular formula C9H22N2O2 and has a molecular weight of approximately 190.29 g/mol . This compound features a branched structure that includes an amino group, making it a potential candidate for various chemical and biological applications. Its physical properties include a boiling point of 254-259 °C and a density of about 0.95 g/cm³ .

Due to the lack of specific research data, a mechanism of action for this compound cannot be determined.

  • Potential skin and eye irritant
  • May be harmful if inhaled or ingested
  • Wear appropriate personal protective equipment when handling
Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Esterification: It can react with carboxylic acids to form esters.
  • Amine Reactions: The primary amine group can undergo acylation or alkylation reactions.

These reactions are significant for synthesizing derivatives and exploring its reactivity in various chemical environments.

Research indicates that 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations .
  • Cell Proliferation: Studies suggest that it may influence cell growth and proliferation, indicating potential applications in therapeutic contexts .
  • Neuroprotective Effects: Some investigations have hinted at its neuroprotective capabilities, although more research is needed to confirm these findings .

The synthesis of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol can be achieved through several methods:

  • Alkylation Reactions: Using appropriate alkyl halides to introduce the aminoethyl and methylamino groups onto an ethylene glycol backbone.
  • Reductive Amination: Employing aldehydes or ketones with amines under reducing conditions to form the desired structure.
  • Ethanolamine Derivatives: Starting from ethanolamine and modifying it through selective reactions to achieve the final compound.

These methods allow for the efficient production of the compound in laboratory settings.

The applications of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol are diverse:

  • Adhesives and Sealants: It is utilized in formulations requiring strong bonding properties .
  • Coating Products: The compound serves as an additive in coatings for enhanced performance.
  • Pharmaceuticals: Its biological activity positions it as a potential candidate for drug development, particularly in antimicrobial and neuroprotective therapies .

Interaction studies involving this compound have focused on its compatibility with various biological systems:

  • Protein Binding: Investigations into how well it binds to proteins could help understand its bioavailability and efficacy in therapeutic applications.
  • Cellular Uptake: Studies examining how effectively cells absorb the compound can provide insights into its potential as a drug delivery agent.

These studies are crucial for determining the practical applications of the compound in medicine and biotechnology.

Several compounds share structural similarities with 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Dimethylamino)ethanolC4H11NContains dimethylamino group; used as a solvent.
2-(Aminoethyl)morpholineC6H14N2OMorpholine ring; exhibits different biological activities.
3-(Aminopropyl)triethoxysilaneC11H27NSilane compound; used in surface modification.

Uniqueness

The uniqueness of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol lies in its specific combination of amino groups and ethylene glycol moieties, which enhances its solubility and reactivity compared to other similar compounds. This characteristic makes it particularly valuable in both industrial applications and potential therapeutic contexts.

Novel Catalytic Approaches for Ethylene Oxide-Amine Coupling

The synthesis of 2-(2-((2-Aminoethyl)(methyl)amino)ethoxy)ethanol primarily relies on the reaction of ethylene oxide with methylamine derivatives. A breakthrough in catalytic efficiency has been achieved through microtubule reactor systems, where water acts as both solvent and catalyst. In one study, a continuous flow reactor operating at 80°C with a residence time of 25 seconds yielded a 94.1% conversion of ethylene oxide and 97.4% conversion of dimethylamine. The reactor’s design enables precise control over molar ratios (1.8:1 ethylene oxide to amine) and minimizes side products, achieving 99.7% purity for intermediate dimethylaminoethoxyethanol (DMAE).

Comparative studies highlight the superiority of excess amine utilization to suppress polyaddition. For instance, methylamine in excess shifts the equilibrium toward mono-alkoxylation, reducing the formation of diethanolamine byproducts. This approach, combined with fractional distillation, isolates the target compound with minimal contamination from higher oligomers. Emerging catalysts, such as acidic resins, further enhance selectivity by promoting nucleophilic attack on the ethylene oxide ring while avoiding ether cleavage.

Solvent-Free Polycondensation Techniques for Tertiary Amine Formation

Recent innovations in solvent-free polycondensation leverage the inherent reactivity of ethylene oxide and amines under neat conditions. By eliminating solvents, these methods reduce waste and simplify purification. For example, the direct reaction of methylamine with ethylene oxide at elevated temperatures (120–150°C) produces a mixture of mono- and di-alkoxylated amines, with selectivity governed by stoichiometry. Excess methylamine not only drives the reaction forward but also acts as a pseudo-solvent, ensuring homogeneous mixing without external media.

A notable advancement involves reactive extrusion, where reactants are fed into a high-shear mixer. This technique achieves rapid heat transfer and minimizes side reactions, yielding 85–90% primary amine products within minutes. The absence of solvents also mitigates hydrolysis risks, preserving the integrity of the ethanolamine backbone. However, challenges remain in scaling these methods due to the exothermic nature of ethylene oxide reactions, necessitating advanced temperature control systems.

Computational Modeling of Stepwise Alkoxylation Mechanisms

Computational studies provide critical insights into the stepwise alkoxylation mechanism. Density functional theory (DFT) simulations reveal that ethylene oxide ring-opening proceeds via a two-step process: (1) nucleophilic attack by the amine on the less hindered carbon of the epoxide, and (2) proton transfer from the amine to the oxygen atom, stabilizing the transition state. The activation energy for this pathway is approximately 60 kJ/mol, consistent with experimental observations of rapid reaction initiation at 80°C.

Molecular dynamics simulations further elucidate the role of hydrogen bonding networks in aqueous catalysis. Water molecules facilitate proton shuffling between the amine and ethylene oxide, lowering the energy barrier by 15–20% compared to non-catalytic conditions. These findings align with industrial practices where aqueous media enhance reaction rates and selectivity.

Comparative Analysis of Protecting Group Strategies in Multistep Syntheses

Current industrial syntheses favor one-pot methodologies to avoid the complexity of protecting groups. For example, the direct coupling of methylamine and ethylene oxide eliminates the need for temporary masking of functional groups, streamlining production. However, hypothetical multistep routes—such as sequential alkoxylation and alkylation—would require protecting the primary amine during ethoxylation.

Comparative studies suggest that silyl ethers (e.g., tert-butyldimethylsilyl) could shield hydroxyl groups during amine alkylation, but their use introduces additional steps for deprotection and purification. In contrast, the absence of protecting groups in existing methods reduces synthesis time and cost, favoring scalable production. The table below summarizes key advantages of one-pot versus multistep approaches:

ParameterOne-Pot SynthesisMultistep Synthesis
Step Count13–4
Yield (%)90–9560–75
Purification ComplexityLowHigh
ScalabilityExcellentModerate

XLogP3

-1.5

Dates

Modify: 2024-04-14

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